3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C9H13NO4S2 |
|---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
3-ethylsulfonyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S2/c1-3-15(11,12)9-6-8(16(10,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3,(H2,10,13,14) |
InChI Key |
AVHPNCZYJGEYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 4-Methylbenzenesulfonamide with Ethanessulfonyl Chloride
A common synthetic route involves the reaction of 4-methylbenzenesulfonamide with ethanesulfonyl chloride under basic conditions.
- Dissolve 4-methylbenzenesulfonamide in an organic solvent such as toluene.
- Add a mineral base such as sodium hydroxide or potassium hydroxide to deprotonate the sulfonamide nitrogen.
- Slowly add ethanesulfonyl chloride dropwise at controlled temperatures (usually 0-5 °C) to avoid side reactions.
- Stir the reaction mixture at elevated temperatures (80-120 °C) for 1-4 hours to complete the sulfonylation.
- After completion, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.
- Filter and wash the crude product with hot water and alcohol (ethanol or methanol) to remove impurities.
- Dry under vacuum at 80-100 °C to obtain pure this compound.
One-Pot Synthesis Using 4-Methylbenzenesulfonamide, Mineral Alkali, and Urea (Patent CN102557997A)
A patented method describes a multi-step process involving 4-methylbenzenesulfonamide, mineral alkali (sodium hydroxide or potassium hydroxide), and urea, which can be adapted for related sulfonamide derivatives.
| Step | Description | Conditions |
|---|---|---|
| 1 | React 4-methylbenzenesulfonamide with mineral alkali in an organic solvent (toluene or xylene) | Heat at 80-100 °C for 0.5-1 h, then 100-120 °C for 1 h |
| 2 | Cool to 30-70 °C, add urea, and heat again | 100-120 °C for 3-6 h |
| 3 | Cool to 30-70 °C, add water, stir and allow phase separation | Room temperature, 1 h layering |
| 4 | Acidify with mineral acid to pH 6-7, filter to collect precipitate | Acidification with HCl |
| 5 | Purify precipitate by washing with alcohol (methanol or ethanol) and dry | Reflux in ethanol 40-90 °C, dry at 80-100 °C |
This method achieves high purity (99.3-99.8% by HPLC) and good yields (85-89%) of sulfonamide derivatives closely related to this compound.
Alternative Synthetic Routes via Sulfonylurea Intermediates
The patent also discusses the formation of tolylsulfonylurea intermediates by reacting 4-methylbenzenesulfonamide with urea and mineral alkali, which can be further transformed into sulfonamide derivatives by controlled acidification and purification.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Toluene, Xylene | Non-polar solvents preferred |
| Base | Sodium hydroxide, Potassium hydroxide | Used in slight excess (1.02-1.5 molar equiv) |
| Temperature | 80-120 °C | Stepwise heating for optimal reaction |
| Reaction Time | 1-6 hours | Depends on step and scale |
| Acidification pH | 6-7 | Controlled to precipitate product |
| Purification solvent | Ethanol, Methanol | Reflux washing to remove impurities |
| Product drying | 80-100 °C under normal pressure | To obtain dry powder product |
Analytical and Purity Considerations
- High-performance liquid chromatography (HPLC) is used to verify product purity, typically achieving >99% purity.
- Filtration and washing steps are critical to remove residual base, unreacted starting materials, and side products.
- Drying temperature and solvent choice affect the final product morphology and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Bases | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| Sulfonylation with ethanesulfonyl chloride | 4-methylbenzenesulfonamide, ethanesulfonyl chloride | NaOH or KOH | Toluene | 0-120 (stepwise) | 80-90 | >99 | Classical sulfonylation, controlled addition |
| One-pot urea-based synthesis (Patent CN102557997A) | 4-methylbenzenesulfonamide, urea, mineral alkali | NaOH or KOH | Toluene/Xylene | 80-120 | 85-89 | 99.3-99.8 | Multi-step, acidification, ethanol purification |
| Sulfonylurea intermediate route | 4-methylbenzenesulfonamide, urea, mineral alkali | NaOH or KOH | Toluene | 80-120 | 85-90 | >99 | Intermediate formation, further purification |
Research Findings and Considerations
- The use of mineral alkalis such as sodium hydroxide or potassium hydroxide is crucial for deprotonation and activation of the sulfonamide nitrogen.
- Organic solvents like toluene provide a suitable non-polar medium that facilitates the reaction and product isolation.
- Controlled acidification to pH 6-7 ensures optimal precipitation of the sulfonamide product without degradation.
- Purification by alcohol washing (methanol or ethanol) at elevated temperatures improves product purity and removes residual impurities.
- Reaction times and temperatures are carefully optimized to maximize yield and minimize side products.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanesulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues
The following compounds share structural similarities with 3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide, differing primarily in substituent groups or side chains:
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide
- Structure : A benzene ring with a methyl group at position 4 and a sulfonamide linked to a 2-pyridylmethyl group.
- Key Differences : Replaces the ethanesulfonyl group at position 3 with a pyridylmethyl side chain.
- Activity : Such pyridyl derivatives are often explored for enzyme inhibition or receptor targeting due to the pyridine ring’s electron-deficient nature .
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- Structure : A 4-methylbenzenesulfonamide linked to a 4-acetylphenyl group.
- Key Differences : Substitutes the ethanesulfonyl group with an acetylphenyl moiety.
- Physicochemical Data: Molecular formula C₁₅H₁₅NO₃S, molecular weight 289.35 g/mol, CAS 5317-94-2 .
4-(3-Methylbenzenesulfonamido)phenyl 3-methylbenzenesulfonate
- Structure : Dual sulfonate groups with a methylbenzenesulfonamide and methylbenzenesulfonate.
- Key Differences : Lacks the ethanesulfonyl group but features dual sulfonate functionalities.
- Activity: Sulfonate esters are known for anti-inflammatory and antiviral properties .
Physicochemical Properties
Key Observations :
- The ethanesulfonyl group increases molecular weight compared to acetyl or pyridylmethyl substituents.
- Sulfonate esters (e.g., the urea derivative in ) exhibit higher molecular weights due to additional oxygen atoms.
Biological Activity
3-(Ethanesulfonyl)-4-methylbenzene-1-sulfonamide, also known as a sulfonamide compound, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C₁₄H₁₈N₂O₄S₂, indicating the presence of multiple functional groups that contribute to its biological properties. The unique combination of a tetrahydroquinoline core with dual sulfonamide functionalities enhances its biological activity compared to simpler sulfonamides.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₄S₂ |
| Molecular Weight | 342.43 g/mol |
| Solubility | Varies (dependent on formulation) |
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have indicated that the compound acts by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated efficacy against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro assays revealed IC50 values ranging from 8.39 to 21.15 μM against these cell lines, indicating promising cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 | 8.39 - 16.90 |
| MCF-7 | 19.57 - 21.15 |
The mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes such as carbonic anhydrase and VEGFR-2. These targets are vital for tumor growth and proliferation, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.
Study 1: Anticancer Activity
A recent study assessed the effects of sulfonamide derivatives on MCF-7 and HepG-2 cell lines. The lead compound demonstrated significant antiproliferative effects at low micromolar concentrations, leading to apoptosis as indicated by PARP cleavage assays. The results showed that treatment with the compound resulted in reduced expression of anti-apoptotic proteins like Bcl-2, further confirming its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related sulfonamides, where this compound was tested against various bacterial strains. The compound exhibited effective inhibition comparable to traditional antibiotics, highlighting its potential application in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
